molecular formula C11H12N4O B5970147 4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL

Cat. No.: B5970147
M. Wt: 216.24 g/mol
InChI Key: RLTFLKFAZKEDPK-KPKJPENVSA-N
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Description

4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFLKFAZKEDPK-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 3,5-dimethyl-1,2,4-triazole and a suitable aldehyde, such as terephthaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated phenol derivatives.

Scientific Research Applications

4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a triazole ring and a phenolic group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities, making it a valuable compound in research and industrial applications.

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